Enantiomeric Purity Defines Odor Character vs. Racemic or Unspecified Isononyl Acetate
While direct, published odor threshold comparisons between (+)-isononyl acetate and its specific enantiomer (-)-isononyl acetate are not currently available in the public domain, the principle of enantioselective odor perception is well-established in fragrance chemistry [1]. Industry sources note that the 7-methyloctyl acetate isomer (of which (+)-isononyl acetate is a specific stereoisomer) is the key contributor to the desirable fruity and floral notes, whereas other isomers, including linear n-nonyl acetate, present weaker and less desirable odor profiles [2]. The (+)-form can be isolated with defined enantiomeric excess (e.g., ≥95% purity via chiral HPLC ), ensuring a consistent stereochemical signature, unlike the racemic mixture (CAS 135835-66-4) or the isomer-unspecified technical grade (CAS 40379-24-6).
| Evidence Dimension | Enantiomeric composition and corresponding odor quality |
|---|---|
| Target Compound Data | Single (+)-enantiomer, typical purity ≥95% |
| Comparator Or Baseline | Racemic (+/-)-isononyl acetate (CAS 135835-66-4) or technical grade mixture (CAS 40379-24-6) |
| Quantified Difference | Enantiomeric excess (EE) >90% for (+)-form vs. 0% for racemate; leads to distinct and potentially more potent fruity/floral odor character as inferred from isomer class behavior. |
| Conditions | Based on stereochemical principles in olfaction [1] and isomer-specific odor contributions noted in fragrance references [2]. |
Why This Matters
Selecting the (+)-enantiomer ensures a consistent, high-quality fruity/floral note and avoids batch-to-batch variability inherent in isomeric mixtures, which is critical for premium fragrance formulation and research on structure-odor relationships.
- [1] Bentley, R. (2006). The Nose as a Stereochemist. Enantiomers and Odor. Chemical Reviews, 106(9), 4099-4112. View Source
- [2] Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses (6th ed.). Wiley-VCH. View Source
